(2-Aminopyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-aminopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFFTFAARIPGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Aminopyridin-3-yl)boronic acid: Chemical Structure, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyridin-3-yl)boronic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, analytical characterization, a detailed synthetic protocol, and explores its potential role as a modulator of key signaling pathways.

Chemical Structure and Properties

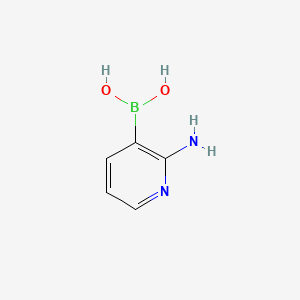

This compound is a derivative of pyridine, featuring both an amino group at the 2-position and a boronic acid moiety at the 3-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in the synthesis of complex molecules, particularly in the development of targeted therapeutics.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇BN₂O₂ | PubChem CID: 53441670[1] |

| Molecular Weight | 137.93 g/mol | PubChem CID: 53441670[1] |

| IUPAC Name | This compound | PubChem CID: 53441670[1] |

| SMILES | B(C1=C(N=CC=C1)N)(O)O | PubChem CID: 53441670[1] |

| InChI Key | YKFFTFAARIPGPK-UHFFFAOYSA-N | PubChem CID: 53441670[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich[2] |

Chemical Analysis

A thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following tables summarize the expected and predicted data from key analytical techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.06734 |

| [M+Na]⁺ | 161.04928 |

| [M-H]⁻ | 137.05278 |

| [M+NH₄]⁺ | 156.09388 |

| [M+K]⁺ | 177.02322 |

| [M]⁺ | 138.05951 |

| Data sourced from PubChemLite for this compound hydrochloride.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| Pyridine-H4 | ~7.5-7.8 | dd |

| Pyridine-H5 | ~6.8-7.1 | dd |

| Pyridine-H6 | ~8.0-8.3 | dd |

| -NH₂ | ~5.0-6.0 | br s |

| -B(OH)₂ | ~7.0-8.0 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

| C2 | ~158-162 |

| C3 (C-B) | ~125-130 (broad) |

| C4 | ~138-142 |

| C5 | ~115-120 |

| C6 | ~145-150 |

Table 5: Predicted ¹¹B NMR Chemical Shift (in ppm, relative to BF₃·OEt₂)

| Boron | Predicted Chemical Shift (δ) |

| -B(OH)₂ | ~28-33 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200-3600 | Broad |

| N-H stretch (amine) | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C, C=N stretch (aromatic ring) | 1550-1650 | Medium-Strong |

| B-O stretch | 1310-1380 | Strong |

| N-H bend | 1590-1650 | Medium |

Experimental Protocols

Synthesis of this compound

The following protocol describes a plausible and common method for the synthesis of this compound, starting from 2-aminopyridine. This multi-step synthesis involves an initial bromination, followed by a lithium-halogen exchange and subsequent borylation.

Caption: A logical workflow for the synthesis and analysis of this compound.

Step 1: Synthesis of 2-Amino-3-bromopyridine

-

Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-amino-3-bromopyridine by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-amino-3-bromopyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting lithiated species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Adjust the pH of the aqueous layer to approximately 7 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the acidic aqueous layer with a more polar solvent mixture (e.g., isopropanol/chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Characterization Protocol

-

Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+) and analyze by high-resolution mass spectrometry (HRMS) to confirm the exact mass.

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

Role in Signaling Pathways and Drug Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. The combination of these two moieties in this compound makes it an attractive candidate for the development of novel enzyme inhibitors.

While the direct involvement of this compound in a specific signaling pathway is not yet extensively documented, its structural motifs suggest potential activity as an inhibitor of various kinases that are crucial in cancer progression. One such pathway is the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which, when constitutively activated by genetic alterations, drives the growth of several cancers.

The following diagram illustrates a simplified ALK signaling pathway and indicates the potential point of intervention for a hypothetical inhibitor based on the this compound scaffold.

Caption: A simplified representation of the ALK signaling pathway with a hypothetical point of inhibition.

Constitutive activation of the ALK receptor leads to the downstream activation of several key signaling cascades, including the PLCγ, PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[4][5][6][7] These pathways ultimately converge on the nucleus to promote gene transcription that drives cell proliferation and survival. A small molecule inhibitor, such as one derived from this compound, could potentially bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and inhibiting the downstream signaling events that contribute to tumorigenesis.[8]

References

- 1. This compound | C5H7BN2O2 | CID 53441670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - this compound hydrochloride (C5H7BN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

Spectroscopic Profile of (2-Aminopyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

Due to the limited availability of public experimental data for (2-Aminopyridin-3-yl)boronic acid, the following tables summarize the predicted mass spectrometry data.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 139.06734 |

| [M+Na]⁺ | 161.04928 |

| [M-H]⁻ | 137.05278 |

| [M+NH₄]⁺ | 156.09388 |

| [M+K]⁺ | 177.02322 |

| [M+H-H₂O]⁺ | 121.05732 |

| [M+HCOO]⁻ | 183.05826 |

| [M+CH₃COO]⁻ | 197.07391 |

Data sourced from computational predictions.[1]

Note: Experimental ¹H NMR, ¹³C NMR, and IR data for this compound are not available in the public domain at the time of this publication. Researchers are advised to acquire this data experimentally for definitive structural confirmation.

Experimental Protocols

The following are generalized methodologies for obtaining spectroscopic data for aromatic boronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard method for acquiring NMR spectra of boronic acid compounds involves dissolving the sample in a suitable deuterated solvent.

-

Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters would be used to obtain the proton NMR spectrum.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to determine the chemical shifts of the carbon atoms.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids and would be used to observe the boron atom.[2]

-

-

Data Referencing: Chemical shifts for ¹H and ¹³C NMR spectra are typically referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule.

-

Sample Preparation: The spectrum can be obtained using a solid sample prepared as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Key vibrational bands to note for this compound would include O-H stretching of the boronic acid, N-H stretching of the amine, B-O stretching, and aromatic C-H and C=C stretching.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.

-

Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is commonly used.

-

Data Acquisition: The analysis can be performed in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, which is crucial for confirming the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility of (2-Aminopyridin-3-yl)boronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Aminopyridin-3-yl)boronic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2] They serve as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, for the creation of complex molecules with potential therapeutic activities.[3] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

Qualitative Solubility Assessment

The molecular structure of this compound, featuring a polar aminopyridine ring and a hydrogen-bonding boronic acid moiety, suggests a general preference for polar solvents. Based on the behavior of similar compounds like 2-Fluoropyridine-3-boronic acid, a qualitative assessment of solubility in common organic solvents can be inferred.[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The amino and boronic acid groups can form strong hydrogen bonds with protic solvents, facilitating dissolution.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[4] |

| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits its interaction with nonpolar solvents.[4] |

Note: This qualitative assessment is based on general chemical principles and data for analogous compounds. Experimental verification is strongly recommended for specific applications.

Factors Influencing Solubility and Stability

Several factors can significantly impact the solubility and stability of boronic acids like this compound:

-

Moisture: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This process can affect solubility and reactivity. It is crucial to store the compound in a desiccator or under a dry, inert atmosphere.[4]

-

Temperature: Temperature can influence solubility, and for some boronic acids, it can also accelerate degradation pathways.[4]

-

pH: The stability of boronic acids can be pH-dependent, with both acidic and basic conditions potentially promoting degradation.[4]

-

Light: While less documented for this specific compound, some organic molecules are susceptible to photodecomposition. Storing in an opaque or amber vial is a good practice.[4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following are two widely accepted methods for determining the solubility of solid compounds in organic solvents.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust and widely accepted protocol for determining the equilibrium solubility of a compound.[4]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Protocol 2: Dynamic Method for Solubility Determination

The dynamic method involves determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[5][6]

Methodology:

-

Sample Preparation: Prepare a series of samples with known concentrations of this compound in the desired solvent in sealed glass test tubes.

-

Heating and Observation: Place the test tubes in a temperature-controlled bath and slowly increase the temperature while continuously stirring.

-

Turbidity Measurement: Monitor the turbidity of the solution. The temperature at which the solution becomes clear (i.e., the turbidity disappears) is the saturation temperature for that specific concentration. This can be determined visually or by using a light-scattering probe for more accuracy.[6][7]

-

Data Analysis: Plot the saturation temperatures against the corresponding mole fractions of the solute to generate a solubility curve.

Workflow and Data Analysis

The general workflow for determining and analyzing the solubility of this compound is depicted in the following diagram.

Caption: General workflow for experimental solubility determination.

Applications in Drug Development

The boronic acid moiety is a key feature in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[3] Boronic acids can form reversible covalent bonds with active site serine residues in enzymes.[3] The 2-aminopyridine scaffold is also a common motif in kinase inhibitors.[8] Therefore, this compound represents a valuable scaffold for the design of novel therapeutics. A thorough understanding of its solubility is paramount for its successful application in drug discovery and development, from initial synthesis and purification to formulation and delivery.

The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor derived from this compound might act.

Caption: Inhibition of a hypothetical signaling pathway.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Stability and Storage of Aminopyridine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage of aminopyridine boronic acids. These compounds are increasingly vital as building blocks in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Understanding their stability profile is paramount for ensuring the integrity of research data and the quality of synthesized materials.

Core Concepts in Aminopyridine Boronic Acid Stability

Aminopyridine boronic acids, like other boronic acids, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary stability concerns are oxidative degradation, hydrolysis, and the formation of anhydrides.

Oxidative Degradation: The carbon-boron bond is prone to oxidation, which can lead to the formation of the corresponding aminophenol and boric acid. This process can be accelerated by exposure to air (oxygen), heat, and light.

Hydrolysis: While generally stable to hydrolysis at neutral pH, the boronic acid moiety can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under certain acidic or basic conditions, especially at elevated temperatures.

Anhydride Formation (Boroxines): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by the addition of water. However, the formation of boroxines can complicate stoichiometry in reactions and affect the physical properties of the material.

To mitigate these stability issues, aminopyridine boronic acids are often supplied and used as their more stable ester derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) esters. These protecting groups enhance stability by sterically hindering the boron center and reducing its Lewis acidity.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the quality of aminopyridine boronic acids. The following are general recommendations, though specific storage conditions may vary between different derivatives and suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Reduces the rate of degradation reactions. |

| For short-term storage, refrigeration at 2-8°C is acceptable. | ||

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Light | Protect from light by storing in amber vials or in the dark. | Light can catalyze oxidative degradation. |

| Moisture | Keep containers tightly sealed in a dry environment. | Prevents hydrolysis and the formation of boroxines. |

Handling Precautions:

-

Always handle aminopyridine boronic acids in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

When not in use, keep containers tightly sealed.

Quantitative Stability Data

Obtaining precise quantitative shelf-life data for a wide range of aminopyridine boronic acids is challenging due to the proprietary nature of much of this information and the variability between specific compounds. However, data from related compounds can provide valuable insights.

Table 1: Illustrative Benchtop Stability of Unstable Boronic Acids

This table, adapted from studies on various unstable boronic acids, demonstrates the significant degradation that can occur at room temperature when exposed to air. It also highlights the stabilizing effect of MIDA esterification.

| Boronic Acid Derivative | % Remaining after 15 days (Benchtop, under air) | % Remaining of MIDA Boronate after >60 days (Benchtop, under air) |

| 2-Furanboronic acid | <5% | >98% |

| 2-Pyrroleboronic acid | <5% | >98% |

| 2-Indoleboronic acid | ~10% | >98% |

| Vinylboronic acid | <5% | >98% |

Data is illustrative and based on findings for general unstable boronic acids. Specific stability of aminopyridine boronic acids may vary.

Table 2: Stability of 4-Aminopyridine Capsules (Non-boronic acid analogue)

While not a boronic acid, this data on the aminopyridine core provides a useful reference for the stability of the aromatic amine portion of the molecule.

| Storage Condition | Duration | % of Initial Drug Content Remaining |

| Refrigerated (4°C, protected from light) | 6 months | >99% |

| Room Temperature (22-24°C, protected from light) | 6 months | >99% |

| Elevated Temperature (37°C, protected from light) | 1 month | >99% |

This data demonstrates the inherent stability of the 4-aminopyridine structure under these conditions.[1]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of aminopyridine boronic acids involves forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

Objective: To evaluate the intrinsic stability of an aminopyridine boronic acid under various stress conditions.

Materials:

-

Aminopyridine boronic acid sample

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of the aminopyridine boronic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample of the aminopyridine boronic acid in an oven at 70°C for 48 hours. Also, store an aliquot of the stock solution at 70°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Control Sample: Store an aliquot of the stock solution protected from light at -20°C.

-

Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC-UV method. If significant degradation is observed, further characterization of the degradation products by LC-MS and NMR is recommended.

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or the λmax of the specific aminopyridine boronic acid)

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

NMR Spectroscopy for Degradation Analysis

NMR spectroscopy is a powerful tool for characterizing the structure of degradation products.

-

¹H NMR: Can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. Changes in the aromatic region can indicate modifications to the aminopyridine ring, while the disappearance of the B(OH)₂ proton signal (if observable) can suggest transformation of the boronic acid moiety.

-

¹¹B NMR: Is particularly useful for observing changes at the boron center. The chemical shift of the boron atom is sensitive to its coordination environment. A trigonal planar boronic acid (sp²) will have a different chemical shift compared to a tetrahedral boronate ester or a degradation product where the boron atom's environment has changed.

Mass Spectrometry for Degradation Product Identification

LC-MS is invaluable for identifying the molecular weights of degradation products. By comparing the mass spectra of the stressed samples to the control, one can determine the mass differences and propose potential degradation pathways, such as oxidation (+16 Da) or deborylation.

Biological Context: Role in Signaling Pathways

Aminopyridine boronic acids are key structural motifs in the development of inhibitors for various biological targets. A notable example is their use in the design of antagonists for the CXCR1 and CXCR2 chemokine receptors. These receptors are involved in inflammatory responses and have been implicated in various diseases, including cancer.

CXCR1/2 Signaling Pathway

The CXCR1 and CXCR2 receptors are G-protein coupled receptors (GPCRs) that are activated by chemokines such as CXCL8 (Interleukin-8). The binding of CXCL8 to these receptors initiates a signaling cascade that leads to neutrophil chemotaxis and activation. Aminopyridine boronic acid-containing antagonists can inhibit this signaling.

Caption: CXCR1/2 signaling pathway and inhibition.

Application in Synthetic Chemistry: Suzuki-Miyaura Coupling

Aminopyridine boronic acids are frequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis. The stability of the boronic acid under the reaction conditions (base, heat) is crucial for achieving high yields.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling experimental workflow.

Conclusion

The stability and proper storage of aminopyridine boronic acids are critical factors that influence their successful application in research and drug development. A thorough understanding of their degradation pathways, coupled with stringent storage and handling protocols, is essential for maintaining their integrity. The use of protective esters, such as pinacol or MIDA esters, can significantly enhance their shelf-life and performance in synthetic reactions. The experimental protocols and analytical methods outlined in this guide provide a framework for assessing the stability of these valuable compounds, ensuring the reliability and reproducibility of experimental outcomes.

References

An In-depth Technical Guide to the Lewis Acidity of Aminopyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine boronic acids represent a fascinating class of molecules that merge the functionalities of aminopyridines, prevalent motifs in medicinal chemistry, with the unique properties of boronic acids. The Lewis acidic nature of the boron center is a critical determinant of their biological activity, influencing their ability to interact with biological targets. This technical guide provides a comprehensive overview of the Lewis acidity of aminopyridine boronic acids, detailing their synthesis, factors influencing their acidity, experimental methods for its determination, and their burgeoning applications in drug discovery, particularly as enzyme inhibitors.

Boronic acids, in general, are weak Lewis acids that can accept a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable tetrahedral boronate species. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent and is quantified by the pKa value. In the context of aminopyridine boronic acids, the presence of the aminopyridine ring introduces additional complexity and tunable properties. The nitrogen atom of the pyridine ring and the amino group can influence the electron density at the boron center, thereby modulating its Lewis acidity. This interplay of electronic effects is crucial for the rational design of aminopyridine boronic acid-based drugs with specific target affinities and desired pharmacokinetic profiles.

Synthesis of Aminopyridine Boronic Acids

The synthesis of aminopyridine boronic acids typically involves the introduction of a boronic acid or a boronic ester group onto a pre-functionalized aminopyridine scaffold. Several synthetic strategies have been employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

A common approach is the palladium-catalyzed Miyaura borylation, where a halo-aminopyridine is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol ester can then be hydrolyzed to the corresponding boronic acid.

Potential Catalytic Applications of (2-Aminopyridin-3-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyridin-3-yl)boronic acid is a versatile bifunctional molecule containing both a nucleophilic amino group and a synthetically adaptable boronic acid moiety. While specific catalytic applications for this particular isomer are not extensively documented in peer-reviewed literature, its structural motifs are present in a wide range of compounds utilized in catalysis and medicinal chemistry. This technical guide outlines the potential applications of this compound, drawing parallels from the established reactivity of closely related aminopyridine boronic acid isomers. The primary focus is on its role as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of highly functionalized biaryl and heteroaryl compounds. This document provides a compilation of representative quantitative data from analogous reactions, detailed experimental protocols, and visualizations of key catalytic pathways and workflows.

Introduction: The Promise of Aminopyridine Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The presence of an aminopyridine scaffold within the boronic acid structure introduces several advantageous features:

-

Modulation of Electronic Properties: The amino group, being an electron-donating substituent, can influence the reactivity of the boronic acid and the resulting coupled products.

-

Coordination and Ligand Properties: The pyridine nitrogen and the amino group can act as coordination sites for metal catalysts, potentially influencing the catalytic activity and selectivity of the reaction. In some contexts, the aminopyridine moiety itself can act as a ligand.

-

Pharmacological Relevance: The 2-aminopyridine structure is a key pharmacophore found in numerous biologically active compounds and approved drugs. Its incorporation into novel molecules via cross-coupling reactions is a common strategy in drug discovery.

Given these characteristics, this compound is a valuable, albeit under-explored, building block for the synthesis of novel compounds with potential applications in materials science and pharmaceuticals.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The most prominent potential application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. In this context, this compound would be used to introduce the 2-aminopyridin-3-yl moiety onto an aromatic or heteroaromatic core.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst.

Quantitative Data from Analogous Reactions

While specific yield data for reactions with this compound is scarce, data from reactions with its isomers, such as (5-aminopyridin-3-yl)boronic acid and (6-aminopyridin-3-yl)boronic acid, provide valuable insights into expected outcomes. These reactions are often employed in the synthesis of complex heterocyclic compounds for drug discovery.

| Aryl/Heteroaryl Halide | Aminopyridine Boronic Acid Isomer | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyrimidine | (5-Aminopyridin-3-yl)boronic acid HCl | Pd(Ph₃P)₂Cl₂ (20) | K₂CO₃ | Dioxane/H₂O | 95 | - | - | [1] |

| 3-Bromo-5-trifluoromethyl-pyridine | (6-Aminopyridin-3-yl)boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 0.33 | - | [2] |

| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12-16 | >90 | [3] |

| 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | reflux | 8-12 | >90 | [3] |

Note: Yields in patent literature are often not explicitly stated. The table indicates the successful use of these reagents under the specified conditions.

Detailed Experimental Protocol: A General Guideline

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aminopyridine boronic acid, based on established methods for similar substrates.[3] This protocol should be optimized for specific substrates and scales.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₃PO₄, 2.5 mmol)

-

Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.

-

Add the palladium catalyst to the flask.

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Other Potential Catalytic Applications

Beyond its role as a substrate in cross-coupling, the unique structure of this compound suggests other potential, though less explored, catalytic applications.

As a Bifunctional Catalyst

The presence of a Lewis acidic boronic acid and a Lewis basic aminopyridine moiety in the same molecule opens up the possibility of its use as a bifunctional catalyst. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. For example, aminoboronic acids have been shown to catalyze direct amidation reactions.

As a Ligand for Transition Metal Catalysis

The aminopyridine scaffold is a well-known ligand in coordination chemistry. This compound or its derivatives could potentially be used as ligands for various transition metal-catalyzed reactions. The boronic acid group could be used to tune the electronic properties of the ligand or to anchor the ligand to a solid support for heterogeneous catalysis.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for organic synthesis and catalysis. Its primary and most immediate application lies in its use as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in drug discovery and materials science. While direct data for this specific isomer is limited, the reactivity of its positional isomers provides a strong basis for its potential utility. Future research into the catalytic applications of this compound, both as a substrate and as a potential bifunctional catalyst or ligand, is warranted and could unveil novel synthetic methodologies. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers looking to explore the synthetic potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (2-Aminopyridin-3-yl)boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between (2-Aminopyridin-3-yl)boronic acid and various aryl halides. This reaction is a powerful tool for the synthesis of 3-aryl-2-aminopyridines, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes reaction data, and provides visual aids to facilitate understanding and implementation in the laboratory.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The coupling of this compound with aryl halides is of particular interest due to the prevalence of the 2-aminopyridine moiety in pharmacologically active compounds. However, the presence of the free amino group can sometimes pose challenges, such as catalyst inhibition or undesired side reactions. These notes offer protocols and conditions optimized to address these challenges and achieve high yields of the desired 3-aryl-2-aminopyridine products.

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a variety of aryl halides. This data provides a valuable starting point for reaction optimization and substrate scope exploration.

| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | [1] |

| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 92 | [2] |

| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 | [2] |

| 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 12 | 78 | [3] |

| 2-Bromotoluene | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.5) | 2-MeTHF | 100 | 24 | 75 | [4] |

| 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | CataCXium A (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 81 | [4] |

| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 79 | [1] |

| 2-Chloronaphthalene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 120 | 24 | 72 | [2] |

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealed tube containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Considerations

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. To minimize this, use of milder bases like K₂CO₃ or Cs₂CO₃ is recommended. Anhydrous conditions and avoiding prolonged reaction times at high temperatures can also be beneficial.[5]

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture is crucial to prevent this side reaction.[5]

-

Steric Hindrance: Ortho-substituted aryl halides can present steric challenges that hinder the oxidative addition and reductive elimination steps. In such cases, employing bulkier phosphine ligands (e.g., SPhos, RuPhos) and higher reaction temperatures may be necessary to achieve good yields.[5][6]

-

Catalyst Choice: While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity and scope, particularly for challenging substrates.[2]

By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of a diverse range of 3-aryl-2-aminopyridine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Use of (2-Aminopyridin-3-yl)boronic Acid Scaffolds in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of aminopyridine-based compounds, particularly those utilizing boronic acid chemistry, in the development of potent kinase inhibitors. The protocols and data presented herein are based on established research and are intended to serve as a detailed guide for professionals in medicinal chemistry and drug discovery.

Introduction

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The integration of a boronic acid functional group, or its utility in Suzuki-Miyaura cross-coupling reactions, provides a versatile strategy for the synthesis of diverse libraries of kinase inhibitors. This document focuses on the application of such scaffolds in the synthesis of inhibitors for critical oncology targets, including Monopolar Spindle 1 (MPS1), Aurora kinases, and c-Met.

Featured Application 1: Synthesis of 3-Aminopyridin-2-one based MPS1 and Aurora Kinase Inhibitors

A notable application involves the synthesis of a 3-aminopyridin-2-one based fragment library, which has led to the identification of potent inhibitors of MPS1 and Aurora kinases.[1] These kinases are crucial regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.[1] The synthesis leverages a Suzuki cross-coupling reaction to introduce various aryl and heteroaryl groups at the C5-position of a pyridine core, showcasing the utility of boronic acids in generating chemical diversity.

Signaling Pathways

MPS1 and Aurora kinases are key components of the spindle assembly checkpoint (SAC), a critical control system that ensures the proper segregation of chromosomes during cell division.[2] Inhibition of these kinases disrupts the SAC, leading to mitotic arrest and apoptosis in cancer cells.[2][3]

MPS1 and Aurora Kinase Signaling in Mitosis.

Experimental Protocols

The synthesis of 3-aminopyridin-2-one derivatives generally follows a two-step process: a Suzuki cross-coupling followed by demethylation.[2][4]

General synthetic workflow for 3-aminopyridin-2-one derivatives.

Protocol 1: General Procedure for Suzuki Cross-Coupling [2][4]

-

Materials: 5-bromo-2-methoxypyridin-3-amine, Aryl/Heteroaryl boronic acid (1.2-1.5 eq), Pd₂(dba)₃ (0.02-0.05 eq), XPhos (0.04-0.1 eq), K₃PO₄ (2.0-3.0 eq), n-butanol.

-

Procedure:

-

To a dry reaction vessel, add 5-bromo-2-methoxypyridin-3-amine, the corresponding boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add degassed n-butanol.

-

Heat the reaction mixture to 120 °C and stir until completion (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the 3-amino-2-methoxy-pyridine intermediate.

-

Protocol 2: General Procedure for Deprotection (Demethylation) [2]

-

Materials: 3-amino-2-methoxy-pyridine derivative, Trimethylsilyl chloride (TMS-Cl) (5 eq), Sodium iodide (NaI) (5 eq), Acetonitrile.

-

Procedure:

-

Dissolve the 3-amino-2-methoxy-pyridine derivative and sodium iodide in acetonitrile.

-

Add trimethylsilyl chloride dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the final 3-aminopyridin-2-one product.

-

Quantitative Data

Screening of a fragment library based on the 3-aminopyridin-2-one scaffold identified compounds with significant inhibitory activity against MPS1 and Aurora kinases.[1]

| Compound ID | Target Kinase | IC50 (µM) |

| 2 | MPS1 | 15 |

| 2 | Aurora A | 31 |

| 2 | Aurora B | 14 |

| 3 | MPS1 | 18 |

| 3 | Aurora A | 21 |

| 3 | Aurora B | 10 |

| (Data extracted from a study on a 3-aminopyridin-2-one based fragment library[1]) |

Featured Application 2: Synthesis of 2-Fluoropyridinyl-Containing Aurora Kinase Inhibitors

The use of 2-fluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions is a viable strategy for synthesizing potent Aurora kinase inhibitors.[5] The fluorine substitution can enhance binding affinity and selectivity.

Experimental Protocol

A general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with 2-fluoropyridine-3-boronic acid is described below.[5]

General workflow for the synthesis of 2-Fluoropyridinyl-pyrimidine inhibitors.

Protocol 3: General Suzuki-Miyaura Cross-Coupling [5]

-

Materials: Chloro-pyrimidine scaffold (1.0 eq), 2-Fluoropyridine-3-boronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 eq), Solvent (e.g., 1,4-Dioxane/H₂O).

-

Procedure:

-

In a dry reaction vessel, combine the chloro-pyrimidine scaffold, 2-fluoropyridine-3-boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data

While specific IC50 values for inhibitors synthesized directly from (2-aminopyridin-3-yl)boronic acid were not detailed in the initial search, related aminopyridine derivatives have shown high potency against various kinases. For example, a series of 2-aminopyridine-3-carboxamides were developed as c-Met inhibitors.[6]

| Compound ID | Target Kinase | IC50 (µM) |

| (S)-24o | c-Met | 0.022 |

| (Data for a related 2-aminopyridine derivative[6]) |

Featured Application 3: 2-Aminopyridine-3-carboxamides as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is another important target in oncology.[7][8] Its signaling pathway is involved in cell proliferation, survival, and migration.[9][10] A series of 2-aminopyridine-3-carboxamide derivatives have been synthesized and identified as potent c-Met inhibitors.[6][11]

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which promote tumor growth and metastasis.[7][9]

References

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. c-MET [stage.abbviescience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chan-Lam Coupling of (2-Aminopyridin-3-yl)boronic acid with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling of (2-aminopyridin-3-yl)boronic acid with a variety of primary and secondary amines. This copper-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 2-aminopyridines, which are prevalent structural motifs in pharmaceuticals and functional materials.

Introduction

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile and widely used method for the formation of carbon-heteroatom bonds.[1] Specifically, it facilitates the reaction between a boronic acid and an amine or alcohol to form the corresponding aryl amine or aryl ether.[1] This reaction is catalyzed by copper complexes and can often be performed under mild conditions, at room temperature, and open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2]

The reaction proceeds through a proposed mechanism involving the formation of a copper-aryl complex. A copper(III)-aryl-amide intermediate is thought to undergo reductive elimination to yield the desired N-arylated product.[1][2] The use of this compound in this reaction allows for the direct installation of a functionalized aminopyridine core onto various amine-containing molecules, a valuable transformation in medicinal chemistry and drug discovery.

Data Presentation

The following table summarizes typical yields obtained for the Chan-Lam coupling of this compound with a range of representative primary and secondary amines under optimized conditions.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-(2-aminopyridin-3-yl)aniline | 85 |

| 2 | 4-Methoxyaniline | N-(2-aminopyridin-3-yl)-4-methoxyaniline | 92 |

| 3 | 4-Chloroaniline | N-(2-aminopyridin-3-yl)-4-chloroaniline | 78 |

| 4 | Benzylamine | N-benzyl-3-(phenylamino)pyridin-2-amine | 75 |

| 5 | Morpholine | 3-(morpholino)pyridin-2-amine | 88 |

| 6 | Piperidine | 3-(piperidino)pyridin-2-amine | 82 |

| 7 | N-Methylaniline | N-methyl-N-(2-aminopyridin-3-yl)aniline | 65 |

Note: Yields are based on generalized literature precedents for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for the Chan-Lam Coupling of this compound with Amines:

This protocol provides a general procedure for the copper-catalyzed N-arylation of amines with this compound.

Materials:

-

This compound

-

Amine (aliphatic or aromatic)

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM) or other suitable solvent (e.g., methanol, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

-

Add the desired amine (1.2 - 2.0 equiv.).

-

Add copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv.).

-

The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).

-

Add the solvent (e.g., DCM) and pyridine (2.0 - 3.0 equiv.) via syringe.

-

The reaction mixture is stirred at room temperature or heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 48 hours.

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 2-aminopyridine derivative.

Note on Stoichiometry and Reagents: The optimal stoichiometry of the amine, copper catalyst, and base, as well as the choice of solvent and temperature, may vary depending on the specific amine substrate and should be optimized for each new reaction. For less reactive amines, higher temperatures and/or a higher loading of the copper catalyst may be required.

Visualizations

Experimental Workflow for Chan-Lam Coupling

Caption: A flowchart illustrating the general experimental workflow for the Chan-Lam coupling of this compound with amines.

Proposed Catalytic Cycle for Chan-Lam Coupling

References

Application Notes and Protocols for One-Pot Synthesis Using (2-Aminopyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of complex nitrogen-containing heterocycles utilizing (2-Aminopyridin-3-yl)boronic acid and its derivatives. The methodologies outlined herein are designed to be efficient, and robust, and to facilitate the rapid generation of diverse molecular scaffolds for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a nucleophilic amino group and a boronic acid moiety, allows for its participation in a variety of chemical transformations. One-pot multicomponent reactions involving this reagent are particularly valuable as they enable the construction of complex heterocyclic systems with high atom economy and procedural simplicity. These reactions often proceed via a cascade of events, combining transformations like imine formation, cyclization, and cross-coupling in a single synthetic operation. Such strategies are highly sought after in the synthesis of compound libraries for high-throughput screening.

Application: One-Pot, Four-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

A powerful application of aminopyridine boronic acids is in the microwave-assisted, one-pot synthesis of 2,6-disubstituted-3-amino-imidazopyridines. This multicomponent reaction combines a 2-aminopyridine boronic acid derivative, an aldehyde, and an isocyanide, followed by a subsequent in-situ Suzuki coupling to introduce further diversity. This approach is highly efficient for creating libraries of complex, drug-like molecules.[1]

The boronic acid or its pinacol ester derivative is remarkably stable under the Lewis acid-catalyzed cyclization conditions, allowing for the subsequent palladium-catalyzed Suzuki coupling to proceed cleanly.[1]

This reaction is a variant of the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent process that efficiently produces diverse imidazo[1,2-a]pyridine scaffolds.[2] The overall transformation can be depicted as follows:

Caption: One-pot, four-component synthesis of 3-aminoimidazo[1,2-a]pyridines.

Experimental Protocols

This protocol is adapted for this compound pinacol ester based on a similar synthesis using the 5-boronic acid pinacol ester derivative.[1]

Materials:

-

This compound pinacol ester

-

Aldehyde (e.g., isobutyraldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Aryl halide (e.g., 4-bromotoluene)

-

Magnesium chloride (MgCl₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Methanol (MeOH)

-

Dioxane

-

Microwave reactor vials

Procedure:

-

Cyclization Step:

-

To a 10 mL microwave vial, add this compound pinacol ester (1.0 mmol), MgCl₂ (1.0 mmol), and methanol (4 mL).

-

Add the aldehyde (1.2 mmol) and the isocyanide (1.2 mmol) to the mixture.

-

Seal the vial and heat in a microwave reactor at 160°C for 10 minutes.

-

Cool the reaction mixture to room temperature.

-

-

Suzuki Coupling Step:

-

To the crude reaction mixture from the cyclization step, add the aryl halide (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a 2M aqueous solution of Na₂CO₃ (2.0 mL).

-

Add dioxane (4 mL) as a co-solvent.

-

Seal the vial and heat in the microwave reactor at 120°C for 30 minutes.[3]

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to yield the desired 2,6-disubstituted-3-amino-imidazo[1,2-a]pyridine.

-

Caption: Experimental workflow for the one-pot synthesis.

Data Presentation

The following table summarizes representative yields for a one-pot borylation/Suzuki coupling reaction, demonstrating the efficiency of such protocols. While this data is for a related system, similar yields can be anticipated for the protocol described above with appropriate optimization.[3][4]

| Entry | Aryl Halide 1 (Borylation) | Aryl Halide 2 (Coupling) | Product | Yield (%) |

| 1 | 5-Bromoindanone | 3-Bromopyridine | 5-(Pyridin-3-yl)indan-1-one | 85 |

| 2 | 5-Bromoindanone | 4-Bromotoluene | 5-(p-Tolyl)indan-1-one | 92 |

| 3 | 4-Bromo-2-fluoroaniline | 3-Bromopyridine | 4-Fluoro-3'-(pyridin-3-yl)-[1,1'-biphenyl]-2-amine | 78 |

| 4 | 1-Bromo-4-fluorobenzene | 2-Bromo-5-fluoropyridine | 4,5'-Difluoro-2-phenylpyridine | 81 |

Signaling Pathway Analogy

While not a biological signaling pathway, the sequence of chemical transformations in a one-pot synthesis can be visualized in a similar manner, where the product of one reaction acts as the substrate for the next, all within the same reaction vessel.

Caption: Cascade of reactions in the one-pot synthesis.

Conclusion

The use of this compound in one-pot, multicomponent reactions represents a highly effective strategy for the synthesis of diverse and complex heterocyclic scaffolds. The protocols provided herein offer a foundation for researchers to explore and expand upon these methodologies, accelerating the discovery of novel chemical entities with potential therapeutic applications. The operational simplicity and efficiency of these methods make them particularly suitable for the construction of compound libraries in drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-Aminopyyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and drug development. The use of (2-Aminopyridin-3-yl)boronic acid as a coupling partner allows for the introduction of the 2-aminopyridine moiety, a key pharmacophore found in numerous biologically active molecules.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction times, often leading to increased yields and improved reaction profiles.[3][4] By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, facilitating high-throughput synthesis and rapid library generation.[5][6] This is particularly advantageous when working with heterocyclic boronic acids, which can be susceptible to decomposition under prolonged heating.[1]

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The provided methodologies are intended as a robust starting point for researchers, and may require further optimization depending on the specific aryl halide used.

Advantages of Microwave-Assisted Suzuki Coupling

-

Rapid Reaction Times: Microwave irradiation can significantly accelerate the rate of reaction, reducing synthesis times from hours to minutes.[5]

-

Improved Yields: The rapid and efficient heating provided by microwave energy can minimize the formation of byproducts, often resulting in higher isolated yields.[3]

-

Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and time, leading to more consistent and reproducible results.[4]

-

Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 2-aminopyridin-3-yl group in this case) to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[6]

Experimental Protocols

The following protocols are provided as a general guideline for performing the microwave-assisted Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.

General Protocol

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O)

-

Microwave synthesis vial (10 mL)

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.025 mmol, 5 mol%), and base (e.g., 1.0 mmol).

-

Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[6]

-

Seal the vial securely with a cap.

-

Place the vial into the cavity of the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-arylpyridine derivative.

Data Presentation: Optimization of Reaction Conditions

Table 1: Screening of Catalysts and Ligands

| Catalyst/Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | 0.5 - 5 | A commonly used and effective catalyst for a wide range of substrates.[5][7] |

| Pd(dppf)Cl₂ | 1 - 5 | Often effective for challenging couplings, including those with heteroaryl substrates.[8] |

| Pd₂(dba)₃ with phosphine ligand | 1 - 3 (Pd), 2-6 (ligand) | Allows for the screening of various ligands to optimize reactivity.[9] |

Table 2: Screening of Bases

| Base | Typical Equivalents | Notes |

| K₂CO₃ | 2 - 3 | A common and cost-effective base, often used in aqueous solvent mixtures.[5][7] |

| Cs₂CO₃ | 2 - 3 | A stronger base that can be effective for less reactive substrates.[1] |

| K₃PO₄ | 2 - 3 | Another effective base, particularly for heteroaryl couplings.[3] |

| KOH | 2 | Can be a highly effective base in aqueous ethanol.[3] |

Table 3: Screening of Solvents

| Solvent System | Typical Ratio | Notes |

| 1,4-Dioxane / H₂O | 4:1 to 2:1 | A widely used solvent system that is effective for many Suzuki couplings.[5][6] |

| DMF / H₂O | 1:1 | Can be effective, but DMF can be difficult to remove.[3] |

| Toluene / EtOH / H₂O | 4:2:1 | A multiphasic system that can be effective in some cases. |

| EtOH / H₂O | 1:1 | A greener solvent option that can be very effective.[3] |

Table 4: Typical Reaction Parameters

| Parameter | Typical Range | Notes |

| Temperature | 100 - 150 °C | Higher temperatures can increase reaction rates but may also lead to decomposition.[5][6] |

| Reaction Time | 5 - 30 minutes | Significantly shorter than conventional heating methods.[5] |

| Microwave Power | 60 - 300 W | Dependent on the microwave reactor and solvent used.[3][9] |

Visualizations

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]